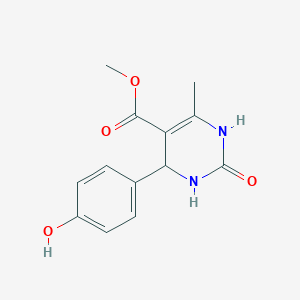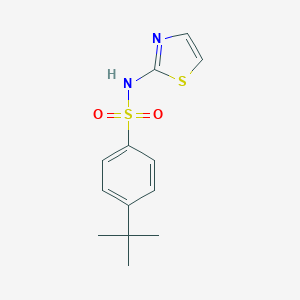
4-tert-butyl-N-(1,3-thiazol-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-tert-butyl-N-(1,3-thiazol-2-yl)benzenesulfonamide” is a chemical compound with the molecular formula C13H16N2O2S2 . It has a molecular weight of 296.4 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C13H16N2O2S2/c1-13(2,3)10-4-6-11(7-5-10)19(16,17)15-12-14-8-9-18-12/h4-9H,1-3H3,(H,14,15) . The canonical SMILES representation is: CC©©C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 .
Physical And Chemical Properties Analysis
The compound has several computed properties, including a XLogP3 of 2.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 4 . The exact mass and monoisotopic mass are both 296.06532010 g/mol . The topological polar surface area is 95.7 Ų .
Aplicaciones Científicas De Investigación
Anticancer and Genotoxicity
Mixed-ligand copper(II)-sulfonamide complexes, including derivatives of benzenesulfonamide, have been investigated for their DNA binding, cleavage, genotoxicity, and anticancer activities. The structure-activity relationship (SAR) studies indicate that the sulfonamide derivative plays a crucial role in determining the interaction with DNA, affecting their genotoxicity and anticancer efficacy. These complexes have shown promising results in inducing apoptosis in tumor cells, with specific derivatives being more effective against certain cancer cell lines, highlighting their potential in cancer therapy (González-Álvarez et al., 2013).
Antibacterial Activity
N-(thiazol-2-yl)benzenesulfonamide derivatives, especially when combined with cell-penetrating peptides like octaarginine, exhibit significant antibacterial activity. This synergy offers a novel approach to antibacterial therapy, showcasing the compounds' ability to penetrate bacterial cell membranes and exert their effects more efficiently. The enhanced antibacterial activity against both Gram-negative and Gram-positive bacteria underlines the potential of these sulfonamide derivatives as foundational compounds for developing new antibacterial treatments (Ratrey et al., 2021).
Photodynamic Therapy for Cancer
The synthesis of new benzenesulfonamide derivatives, particularly those incorporated into zinc phthalocyanine complexes, demonstrates high singlet oxygen quantum yield. This property is essential for the effectiveness of photodynamic therapy (PDT) in cancer treatment. The derivatives' favorable photophysical and photochemical properties, such as good fluorescence and high singlet oxygen quantum yield, make them excellent candidates for Type II photosensitizers in PDT, offering a promising avenue for cancer therapy (Pişkin et al., 2020).
CDK2 Inhibition for Cancer Therapy
The discovery and development of 2-aminothiazole CDK2 inhibitors, based on the structure of N-(5-bromo-1,3-thiazol-2-yl)butanamide, exemplify the utilization of benzenesulfonamide derivatives in targeted cancer therapy. Structure-based drug design led to potent and selective CDK2 inhibitors, demonstrating the critical role of sulfonamide derivatives in medicinal chemistry for developing new therapeutic agents against cancer (Vulpetti et al., 2006).
Propiedades
IUPAC Name |
4-tert-butyl-N-(1,3-thiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-13(2,3)10-4-6-11(7-5-10)19(16,17)15-12-14-8-9-18-12/h4-9H,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAGFHSCLKYRGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-ethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B368722.png)
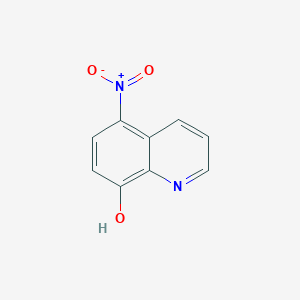

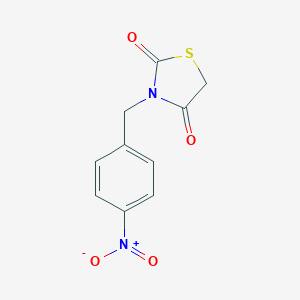
![N-{4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]phenyl}acetamide](/img/structure/B368739.png)
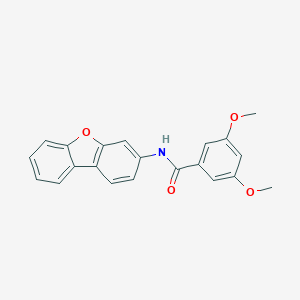
![1-[(4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B368743.png)

![1-[(2,5-diethoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B368749.png)


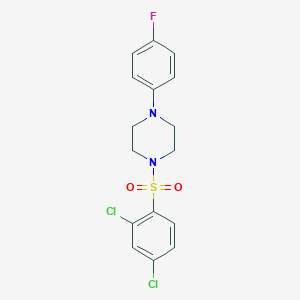
![4,8-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B368759.png)
